molecular formula C22H14ClNO3 B1256654 2-(4-Chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid CAS No. 924633-48-7

2-(4-Chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid

Cat. No.: B1256654
CAS No.: 924633-48-7
M. Wt: 375.8 g/mol
InChI Key: OXHYIGFIYVMDLI-UHFFFAOYSA-N
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Description

This compound is a quinoline derivative, which is a class of compounds that have been widely studied due to their diverse biological activities . The presence of the carboxylic acid group (-COOH) and the phenyl group (C6H5-) suggest that this compound might have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, a carboxylic acid group, and phenyl and chlorophenyl substituents . These groups could potentially engage in various intermolecular interactions, affecting the compound’s physical and chemical properties .


Chemical Reactions Analysis

As a quinoline derivative, this compound could potentially participate in a variety of chemical reactions . The carboxylic acid group could undergo reactions such as esterification or amide formation, while the aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the carboxylic acid group could result in the compound being acidic, while the aromatic rings could contribute to its UV/Vis absorption properties .

Scientific Research Applications

Synthesis Methods and Variants

  • Novel Synthesis Techniques: The synthesis of similar compounds, such as 3-chloro and 3-bromo-2-phenylquinoline-4-carboxylic acids, has been achieved through innovative methods like the Sandmeyer reaction, demonstrating advancements in chemical synthesis techniques (Raveglia et al., 1997).
  • Solvent-Free Microwave Synthesis: Research on 4-hydroxy-3-phenylquinolin-2(1H)-ones and variants, synthesized via a solvent-free microwave cyclocondensation reaction, suggests a broader scope for such reactions, which could be applicable to related compounds (Rivkin & Adams, 2006).

Chemical and Physical Properties

  • Crystal Structure and Quantum Chemical Studies: A study on a similar compound, 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one, revealed insights into its crystal structure, molecular geometry, and electronic properties, which can be relevant for understanding the properties of related compounds (Fatma et al., 2017).
  • Interaction Analysis: The molecular interactions, such as C-H⋯O and C-C⋯Cl, were studied in similar compounds. These analyses are crucial for understanding the stability and reactivity of these molecules (Fatma et al., 2017).

Potential Applications

  • Antimicrobial Agents: New compounds synthesized from related quinoline derivatives have shown significant antimicrobial activities. This suggests the potential use of 2-(4-Chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid in developing new antimicrobial agents (Desai et al., 2007).
  • Anticancer Properties: Certain 4-anilino-2-phenylquinoline derivatives have displayed notable cytotoxicity against cancer cells, indicating the potential of related compounds in cancer research (Zhao et al., 2005).

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. This could involve in vitro and in vivo studies, as well as computational modeling .

Properties

IUPAC Name

2-(4-chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClNO3/c23-15-11-9-14(10-12-15)19-21(25)18(22(26)27)17-8-4-7-16(20(17)24-19)13-5-2-1-3-6-13/h1-12,25H,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHYIGFIYVMDLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C(C(=C(N=C32)C4=CC=C(C=C4)Cl)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30582748
Record name 2-(4-Chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30582748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924633-48-7
Record name 2-(4-Chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30582748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid
Reactant of Route 2
2-(4-Chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid
Reactant of Route 3
2-(4-Chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid
Reactant of Route 4
2-(4-Chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid
Reactant of Route 5
2-(4-Chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid
Reactant of Route 6
2-(4-Chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid

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